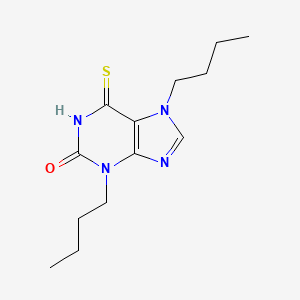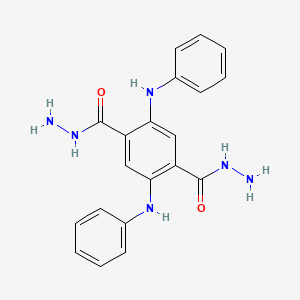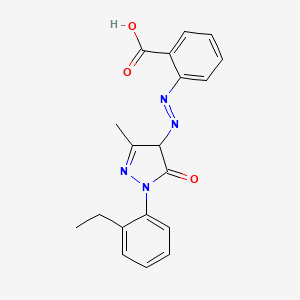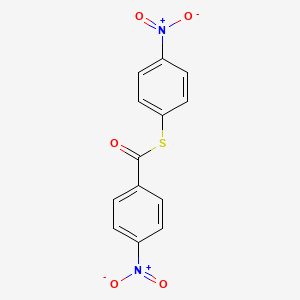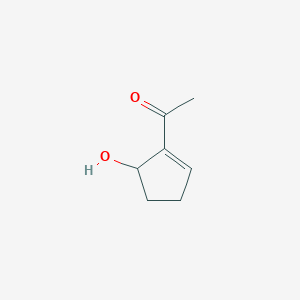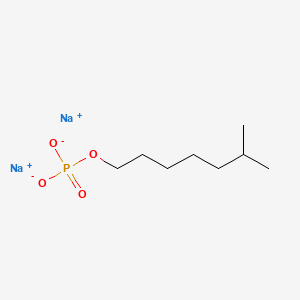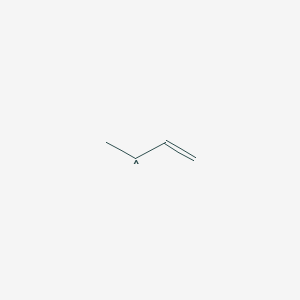
1-Buten-3-yl radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Buten-3-yl radical is an organic compound with the molecular formula C4H7. It is a highly reactive intermediate that plays a significant role in various chemical reactions, particularly in combustion processes and polymerization reactions. The radical is characterized by the presence of an unpaired electron on the carbon atom, making it highly reactive and short-lived.
準備方法
Synthetic Routes and Reaction Conditions: 1-Buten-3-yl radical can be synthesized through several methods, including:
Hydrogen Abstraction: This method involves the abstraction of a hydrogen atom from 1-butene using a radical initiator such as a halogen or peroxide.
Photolysis: Ultraviolet light can be used to break the C-H bond in 1-butene, generating the this compound.
Thermal Decomposition: Heating certain precursors like 1-buten-3-yl halides can lead to the formation of the radical.
Industrial Production Methods: While the industrial production of this compound is not common due to its high reactivity and short lifespan, it can be generated in situ during various chemical processes, such as the partial hydrogenation of 1,3-butadiene over platinum catalysts .
化学反応の分析
Types of Reactions: 1-Buten-3-yl radical undergoes several types of reactions, including:
Oxidation: The radical can react with oxygen to form peroxides or other oxygenated products.
Reduction: It can be reduced to form 1-butene or other saturated hydrocarbons.
Substitution: The radical can participate in substitution reactions, where it replaces another atom or group in a molecule.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, ozone, and peroxides are common oxidizing agents.
Reducing Agents: Hydrogen gas and metal hydrides are used for reduction reactions.
Substitution Reagents: Halogens and other radicals can be used for substitution reactions.
Major Products:
Oxidation Products: Peroxides, alcohols, and aldehydes.
Reduction Products: 1-butene and other alkanes.
Substitution Products: Halogenated butenes and other substituted hydrocarbons.
科学的研究の応用
1-Buten-3-yl radical has several applications in scientific research:
Combustion Chemistry: It is an important intermediate in the study of hydrocarbon combustion mechanisms.
Polymerization: The radical can initiate polymerization reactions, making it useful in the production of various polymers.
Catalysis: It is involved in catalytic processes, such as the partial hydrogenation of dienes.
Material Science: The radical is used in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 1-Buten-3-yl radical involves several steps:
Initiation: The radical is generated through photolysis, thermal decomposition, or hydrogen abstraction.
Propagation: The radical reacts with other molecules, forming new radicals and propagating the reaction chain.
Termination: The reaction chain is terminated when two radicals combine to form a stable product.
Molecular Targets and Pathways:
Hydrocarbon Chains: The radical primarily targets hydrocarbon chains, leading to the formation of various products.
Catalytic Surfaces: In catalytic processes, the radical interacts with the surface of catalysts, such as platinum, to facilitate reactions.
類似化合物との比較
1-Buten-3-yl radical can be compared with other similar compounds, such as:
1-Buten-1-yl Radical: Another isomer with the radical located at a different position.
2-Buten-2-yl Radical: A similar compound with the radical on the second carbon atom.
1-Methylallyl Radical: A related compound with a methyl group attached to the allyl radical.
Uniqueness: this compound is unique due to its specific reactivity and the position of the radical, which influences its chemical behavior and the types of reactions it undergoes.
Conclusion
This compound is a highly reactive and important intermediate in various chemical processes. Its unique properties and reactivity make it a valuable compound in scientific research, particularly in the fields of combustion chemistry, polymerization, and catalysis. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into its role in different chemical processes.
特性
CAS番号 |
65338-31-0 |
|---|---|
分子式 |
C4H7 |
分子量 |
55.10 g/mol |
InChI |
InChI=1S/C4H7/c1-3-4-2/h3-4H,1H2,2H3 |
InChIキー |
CRPTXKKKIGGDBX-UHFFFAOYSA-N |
正規SMILES |
C[CH]C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
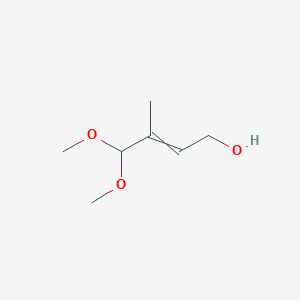
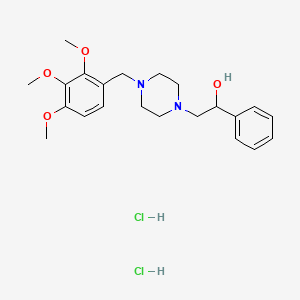

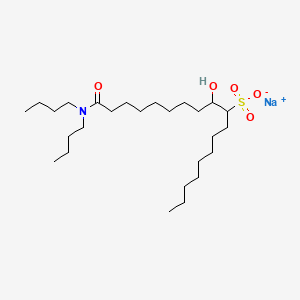
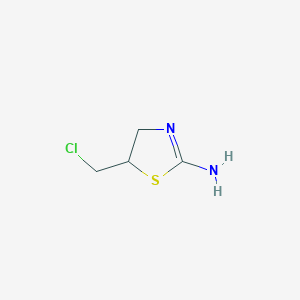
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
